1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
1-(3,5-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3,5-dimethylphenyl substituent at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further substituted with a 4-methylphenyl group. This compound’s molecular formula is C21H21N3O2, with a molecular weight of 347.39 g/mol.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-4-6-16(7-5-13)20-22-21(26-23-20)17-11-19(25)24(12-17)18-9-14(2)8-15(3)10-18/h4-10,17H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLRDUYFCRAXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-2-One
Molecular Formula : C19H17N3O3
Molecular Weight : 335.36 g/mol
Key Differences :
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-3-N-(Propyl)-1H-Pyrazole-3,5-Diamine
Molecular Formula : C13H10N4S
Molecular Weight : 254.32 g/mol
Key Differences :
- Core Structure : Pyrazole diamine (vs. pyrrolidin-2-one).
- Oxadiazole Substituent : Shared 4-methylphenyl group.
Hypothesized Properties : - The pyrazole core introduces additional hydrogen-bonding sites (amine groups), which may enhance target affinity but reduce membrane permeability.
- Lower molecular weight suggests faster metabolic clearance compared to the target compound .
5-Amino-2-[3-(3-Fluoro-4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Phenol
Molecular Formula : C15H11FN4O2
Molecular Weight : 314.27 g/mol
Key Differences :
- Core Structure: Phenol (vs. pyrrolidin-2-one).
- Oxadiazole Substituent : 3-Fluoro-4-methylphenyl (vs. 4-methylphenyl).
Hypothesized Properties : - The phenol core may confer antioxidant properties absent in the target compound .
1-[4-(1H-Benzimidazol-1-yl)-2-Butynyl]Pyrrolidin-2-One
Molecular Formula : C16H17N3O
Molecular Weight : 283.33 g/mol
Key Differences :
- Substituent at Position 4 : Benzimidazole-linked butynyl (vs. oxadiazole).
Hypothesized Properties : - The bulky benzimidazole group may hinder blood-brain barrier penetration, limiting CNS applications compared to the target compound.
- The alkyne spacer could increase conformational flexibility .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Hypothesized Bioactivity |
|---|---|---|---|---|---|
| Target Compound | C21H21N3O2 | 347.39 | Pyrrolidin-2-one | 3,5-Dimethylphenyl; 4-methylphenyl-oxadiazole | High lipophilicity; potential CNS activity |
| 1-(4-Methoxyphenyl)-4-(3-phenyl-oxadiazole) | C19H17N3O3 | 335.36 | Pyrrolidin-2-one | 4-Methoxyphenyl; phenyl-oxadiazole | Improved solubility; moderate binding |
| 4-[3-(4-Methylphenyl)-oxadiazole]-pyrazole | C13H10N4S | 254.32 | Pyrazole diamine | 4-Methylphenyl-oxadiazole; propyl amine | Enhanced hydrogen bonding; rapid metabolism |
| 5-Amino-2-[3-(3-fluoro-4-methylphenyl)... | C15H11FN4O2 | 314.27 | Phenol | 3-Fluoro-4-methylphenyl-oxadiazole; amino | Antioxidant potential; electronegative binding |
| 1-[4-(Benzimidazol)-butynyl]-pyrrolidinone | C16H17N3O | 283.33 | Pyrrolidin-2-one | Benzimidazole-butynyl | Limited CNS penetration; flexible conformation |
Key Observations
- Substituent Effects : Methyl and methoxy groups influence lipophilicity and solubility, while fluorine enhances electronic interactions.
- Core Structure: Pyrrolidin-2-one derivatives generally exhibit better CNS penetration than phenol or pyrazole analogs.
- Oxadiazole Modifications : Substitution with fluorinated or bulkier aryl groups may improve target specificity but reduce metabolic stability.
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
